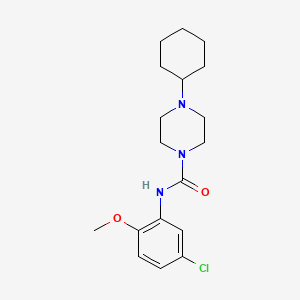![molecular formula C13H11F2N3O2 B3490583 N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide](/img/structure/B3490583.png)
N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide
Overview
Description
N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide typically involves the reaction of 2-chloropyrazine with 2-(difluoromethoxy)-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazine derivatives.
Scientific Research Applications
N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular processes. For instance, in the context of tuberculosis treatment, it may interfere with the synthesis of fatty acids in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide is unique due to its difluoromethoxy group, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-4-methylphenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-2-3-9(11(6-8)20-13(14)15)18-12(19)10-7-16-4-5-17-10/h2-7,13H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLSFHQEHIKPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=CN=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


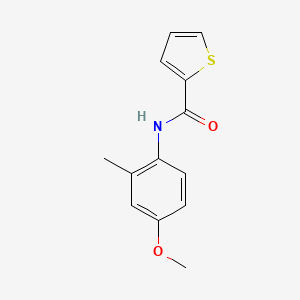

![N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B3490518.png)
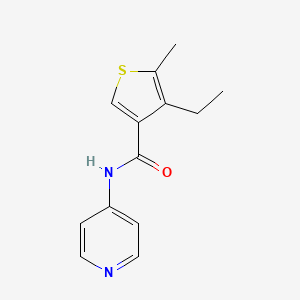
![8-[(5-methyl-3-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3490523.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B3490541.png)
![8-ETHOXY-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3490546.png)
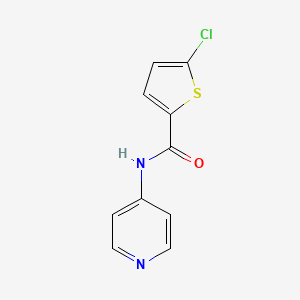
![3-CHLORO-N-[(FURAN-2-YL)METHYL]-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3490550.png)
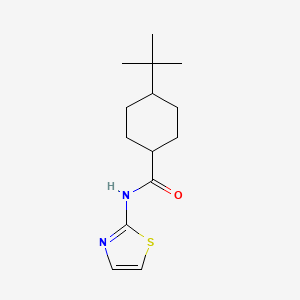
![methyl 4-cyano-3-methyl-5-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3490554.png)
![N-[2-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B3490562.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B3490584.png)
